molecular formula C18H17BrCl2N2O2 B3135324 N-[2-(allyloxy)-5-bromobenzyl]-N'-(2,4-dichlorophenyl)-N-methylurea CAS No. 400089-18-1

N-[2-(allyloxy)-5-bromobenzyl]-N'-(2,4-dichlorophenyl)-N-methylurea

Cat. No.: B3135324
CAS No.: 400089-18-1
M. Wt: 444.1 g/mol
InChI Key: QAXNDGQIIZYRRR-UHFFFAOYSA-N
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Description

N-[2-(allyloxy)-5-bromobenzyl]-N’-(2,4-dichlorophenyl)-N-methylurea is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an allyloxy group, a bromobenzyl group, and a dichlorophenyl group attached to a methylurea backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(allyloxy)-5-bromobenzyl]-N’-(2,4-dichlorophenyl)-N-methylurea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-(allyloxy)-5-bromobenzyl chloride with N-methyl-N’-(2,4-dichlorophenyl)urea under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(allyloxy)-5-bromobenzyl]-N’-(2,4-dichlorophenyl)-N-methylurea can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl derivative.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the allyloxy group can yield aldehydes or carboxylic acids, while substitution of the bromine atom can result in various substituted benzyl derivatives.

Scientific Research Applications

N-[2-(allyloxy)-5-bromobenzyl]-N’-(2,4-dichlorophenyl)-N-methylurea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(allyloxy)-5-bromobenzyl]-N’-(2,4-dichlorophenyl)-N-methylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(allyloxy)-5-bromobenzylidene]-2,4-dihydroxybenzohydrazide
  • N-[2-(allyloxy)-5-bromobenzylidene]-4-(4-chlorobenzyl)oxybenzohydrazide
  • N-[2-(allyloxy)-5-bromobenzylidene]-4-(4-methylbenzyl)oxybenzohydrazide

Uniqueness

N-[2-(allyloxy)-5-bromobenzyl]-N’-(2,4-dichlorophenyl)-N-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both allyloxy and bromobenzyl groups allows for diverse chemical reactivity, while the dichlorophenyl group contributes to its potential biological activities. This combination of features makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-[(5-bromo-2-prop-2-enoxyphenyl)methyl]-3-(2,4-dichlorophenyl)-1-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrCl2N2O2/c1-3-8-25-17-7-4-13(19)9-12(17)11-23(2)18(24)22-16-6-5-14(20)10-15(16)21/h3-7,9-10H,1,8,11H2,2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXNDGQIIZYRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC(=C1)Br)OCC=C)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(allyloxy)-5-bromobenzyl]-N'-(2,4-dichlorophenyl)-N-methylurea
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